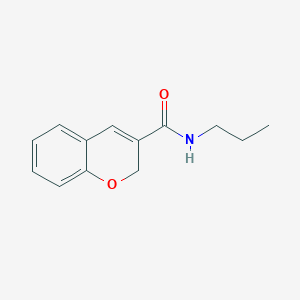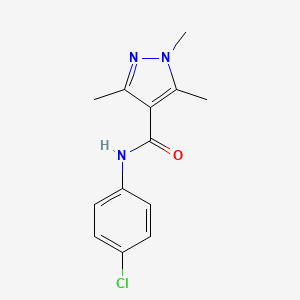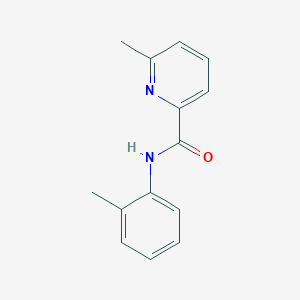
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide, also known as MMPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPC is a type of pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Wirkmechanismus
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide exerts its pharmacological effects by inhibiting the enzyme PDE, which leads to an increase in intracellular levels of cyclic AMP (cAMP). This, in turn, activates various downstream signaling pathways that regulate physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to enhance the production of anti-inflammatory cytokines such as IL-10, thereby exerting its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of PDE activity, increase in intracellular levels of cAMP, regulation of smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency as a PDE inhibitor, its anti-inflammatory and immunomodulatory effects, and its potential therapeutic applications. However, there are also some limitations to using 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide, including further investigation of its mechanism of action and physiological effects, development of new synthesis methods and derivatives, and exploration of its potential therapeutic applications in various inflammatory and autoimmune diseases. Additionally, more research is needed to fully understand the safety and toxicity of 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide and its derivatives, as well as their potential interactions with other drugs and medications.
Synthesemethoden
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-methylpyridine-6-carboxylic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide as a white crystalline powder with a melting point of 129-131°C.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE), which is involved in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-3-4-8-12(10)16-14(17)13-9-5-7-11(2)15-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBQYWZPZWKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
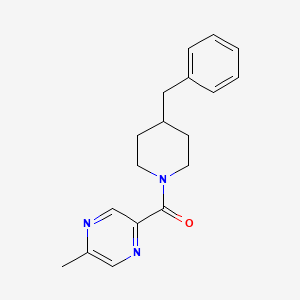
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
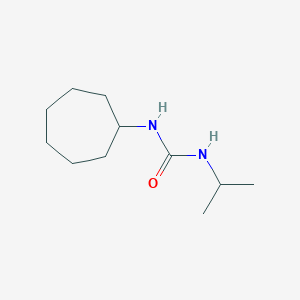
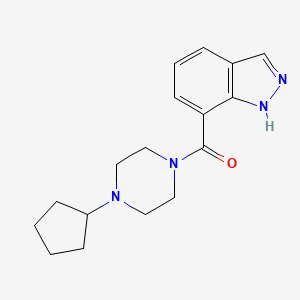
![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
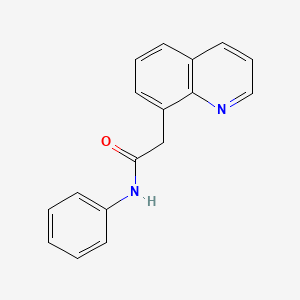
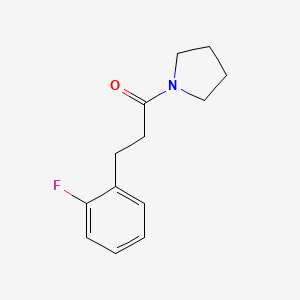
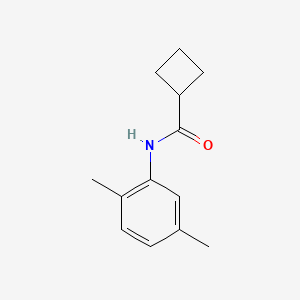
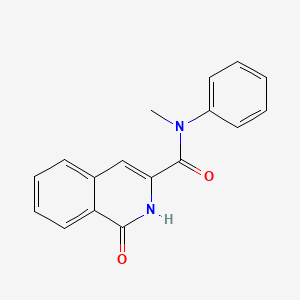
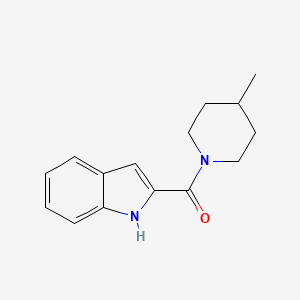
![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)
